3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 3-position and an aldehyde group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: 3-Methylimidazo[1,2-a]pyridine-8-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl and aldehyde substituents.
2-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group at the 2-position instead of the 3-position.
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure with the aldehyde group at the 2-position instead of the 8-position.
Uniqueness: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its chemical reactivity and biological activity. The presence of the aldehyde group at the 8-position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1315363-66-6 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-6H,1H3 |
InChI Key |
HXQHLNHSSQAGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.